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molecular formula C9H6BrNO B3034795 5-BROMOISOQUINOLIN-2-IUM-2-OLATE CAS No. 223671-17-8

5-BROMOISOQUINOLIN-2-IUM-2-OLATE

Cat. No. B3034795
M. Wt: 224.05 g/mol
InChI Key: ZMMWTYNVRSUXFF-UHFFFAOYSA-N
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Patent
US07759344B2

Procedure details

To a solution of 5-bromoisoquinoline (10.65 g, 51.19 mmol) in CH2Cl2 (250 mL), m-CPBA (9.717 g, 56.31 mmol) was added and the mixture refluxed for 20 h and allowed to cool to rt. The mixture was washed with sat Na2SSO3 (75 mL), then 3×1N NaOH, then brine. The organic layer was dried w/Na2SO4, filtered and evaporated. The residue was crystallized from CH2Cl2: Et2O to yield the title compound as a white fluffy solid (4.58 g). MS (ESI pos. ion) m/z: 224 (MH+). Calc'd exact mass for C9H5BrNO: 224.
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
9.717 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.C1C=C(Cl)C=C(C(OO)=[O:20])C=1>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N+:6]([O-:20])=[CH:7]2

Inputs

Step One
Name
Quantity
10.65 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=CC=C1
Name
Quantity
9.717 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 20 h
Duration
20 h
WASH
Type
WASH
Details
The mixture was washed with sat Na2SSO3 (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried w/Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=C[N+](=CC2=CC=C1)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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